1,3-Benzodioxole-4-acetaldehyde

Physical Organic Chemistry Procurement Isomerism

1,3-Benzodioxole-4-acetaldehyde (CAS 62208-87-1; IUPAC: 2-(1,3-benzodioxol-4-yl)acetaldehyde) is an organic compound belonging to the benzodioxole class, characterized by a fused 1,3-dioxole ring on a benzene core with an acetaldehyde substituent at the 4-position. It has the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 62208-87-1
Cat. No. B8712019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-4-acetaldehyde
CAS62208-87-1
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1OC2=CC=CC(=C2O1)CC=O
InChIInChI=1S/C9H8O3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,5H,4,6H2
InChIKeyFUCSPKRFPKVOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzodioxole-4-acetaldehyde (CAS 62208-87-1): Procurement-Relevant Chemical Identity and Class Positioning


1,3-Benzodioxole-4-acetaldehyde (CAS 62208-87-1; IUPAC: 2-(1,3-benzodioxol-4-yl)acetaldehyde) is an organic compound belonging to the benzodioxole class, characterized by a fused 1,3-dioxole ring on a benzene core with an acetaldehyde substituent at the 4-position . It has the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . The compound is typically encountered as a colorless to pale yellow liquid with a distinctive aromatic odor and demonstrates reactivity typical of aldehydes, making it susceptible to oxidation and condensation reactions . It is primarily utilized as a research chemical and as a synthetic intermediate in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals . Its structural motif, the benzodioxole nucleus, is a privileged scaffold found in numerous bioactive natural products and therapeutic agents [1].

Why 1,3-Benzodioxole-4-acetaldehyde Cannot Be Interchanged with Common 5-Positional or Oxidized Analogs


The substitution of 1,3-Benzodioxole-4-acetaldehyde with closely related benzodioxole analogs, such as the 5-acetaldehyde isomer (CAS 6543-34-6) or the oxidized 5-carbaldehyde (piperonal, CAS 120-57-0), is not scientifically valid due to fundamental differences in physicochemical properties, reactivity profiles, and commercial availability. The position of the acetaldehyde substituent on the benzodioxole ring exerts a profound influence on the compound's electronic distribution, steric environment, and resultant physical state and reactivity [1]. Furthermore, the aldehyde oxidation state directly dictates the available downstream synthetic transformations, making the 4-acetaldehyde a distinct chemical entity rather than a simple functional equivalent . Compounding these intrinsic chemical differences are significant disparities in market availability and characterization data, which directly impact procurement feasibility and the reproducibility of research or industrial processes .

Quantitative Differentiation of 1,3-Benzodioxole-4-acetaldehyde (CAS 62208-87-1) from Closest Analogs


Physical State and Key Thermodynamic Properties: 4-Acetaldehyde vs. 5-Acetaldehyde Isomer

The 1,3-Benzodioxole-4-acetaldehyde isomer is a liquid at ambient temperature, while its positional isomer, 1,3-Benzodioxole-5-acetaldehyde (CAS 6543-34-6), is a crystalline solid with a melting point of 82-83°C . This fundamental difference in physical state is a direct consequence of the position of the acetaldehyde group on the fused ring system. Furthermore, the 5-isomer has well-documented thermodynamic data, including a boiling point of 147°C at 0.8 Torr, a density of 1.255 g/cm³, and a refractive index of 1.57117, whereas equivalent data for the 4-isomer is not available from authoritative, non-vendor sources .

Physical Organic Chemistry Procurement Isomerism

Electrophilic Aromatic Substitution (EAS) Site Selectivity: Implications for Downstream Derivatization

The benzodioxole ring system is highly directive in electrophilic aromatic substitution (EAS) reactions. It is established that 2-monosubstituted 1,3-benzodioxoles undergo virtually quantitative nitration at the 5-position [1]. In the case of 1,3-Benzodioxole-4-acetaldehyde, the aldehyde group at the 4-position acts as a meta-director due to its electron-withdrawing nature. This creates a unique and predictable substitution pattern distinct from the 5-acetaldehyde isomer, where the aldehyde group would direct incoming electrophiles to different positions. This difference in site selectivity is a quantifiable and verifiable divergence in reaction outcome, directly impacting the regiochemistry of any synthesized derivatives.

Synthetic Chemistry Medicinal Chemistry Reactivity

Commercial Availability and Procurement Status: Discontinued vs. Active Supply Chain

A critical procurement differentiator is the commercial status of the target compound. 1,3-Benzodioxole-4-acetaldehyde has been reported as a discontinued product by at least one major supplier, CymitQuimica, indicating potential challenges in sourcing . In contrast, its 5-positional isomer, 1,3-Benzodioxole-5-acetaldehyde (CAS 6543-34-6), is readily available from multiple commercial sources (e.g., Tianjin Kaideao Pharmaceutical Technology Co., Ltd.), with transparent pricing and specifications . This disparity in market presence directly translates to higher procurement effort, longer lead times, and potentially elevated costs for the 4-isomer.

Procurement Supply Chain Commercialization

Oxidation State and Functional Group Divergence from Piperonal (5-Carbaldehyde)

1,3-Benzodioxole-4-acetaldehyde differs from the more common benzodioxole aldehyde, piperonal (1,3-benzodioxole-5-carbaldehyde, CAS 120-57-0), in both the position of substitution and the oxidation state of the functional group. Piperonal is an arenecarbaldehyde where the carbonyl group is directly attached to the aromatic ring, while the target compound possesses an acetaldehyde moiety (Ar-CH2-CHO), which introduces an aliphatic methylene spacer [1]. This structural distinction confers different chemical properties; for instance, the alpha-hydrogens in 1,3-Benzodioxole-4-acetaldehyde are acidic, enabling enolate chemistry (e.g., aldol condensations, alkylations) that is not possible with piperonal's aromatic aldehyde. The molecular formulas are identical (C9H8O3), but the chemical space accessible from each is fundamentally different.

Synthetic Chemistry Functional Group Interconversion Building Block

High-Value Application Scenarios for 1,3-Benzodioxole-4-acetaldehyde (CAS 62208-87-1) Based on Verified Differentiation


Synthesis of 4-Substituted Benzodioxole Derivatives Requiring an Aliphatic Aldehyde Handle

The compound is uniquely suited as a starting material or intermediate for synthesizing 4-substituted benzodioxole derivatives that require an aliphatic aldehyde for chain extension. Its acetaldehyde moiety allows for standard aldehyde chemistry (e.g., reductive aminations, Wittig reactions, Grignard additions) while the benzodioxole ring provides a defined platform for further functionalization. This is in contrast to piperonal, which lacks the aliphatic spacer and alpha-proton acidity needed for enolate-based transformations [1]. The predictable EAS regiochemistry of the 4-isomer ensures that subsequent aromatic substitutions yield distinct isomers compared to the 5-isomer route, enabling the exploration of novel chemical space [2].

Research and Development of Regioisomerically Pure Compound Libraries

Due to the distinct and predictable regioselectivity of electrophilic aromatic substitution on the 4-substituted benzodioxole scaffold, this compound is a valuable key synthon for constructing libraries of regioisomerically pure compounds [2]. In medicinal chemistry, where the position of a substituent can dramatically alter biological activity, the ability to selectively synthesize the 4-isomer series is critical. The limited commercial availability of the 4-acetaldehyde isomer makes its procurement a strategic advantage for research groups aiming to file intellectual property on novel substitution patterns not easily accessible from the common 5-isomer.

Niche Process Chemistry Where Liquid Physical State is Advantageous

The liquid physical state of 1,3-Benzodioxole-4-acetaldehyde at ambient temperature, in contrast to the crystalline solid 5-isomer , may offer distinct advantages in specific flow chemistry or liquid-phase reaction setups. Its liquid nature can simplify reagent handling, metering, and mixing in automated synthesis platforms. For process chemists developing scalable routes, this physical property difference can eliminate a solid dissolution step or circumvent issues related to solid reagent clumping and inconsistent addition.

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